Benzothiazole, 2-dimethylamino-

Übersicht

Beschreibung

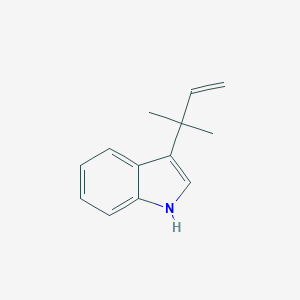

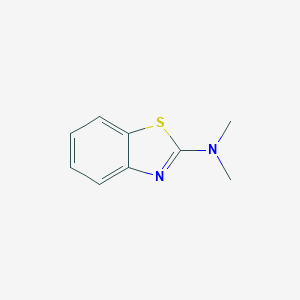

Benzothiazole, 2-dimethylamino- is a compound that is part of the benzothiazole family . It undergoes a facile photoinduced trans-cis isomerization similar to the reaction of trans-stilbene .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . An efficient and practical method for the one-step synthesis of benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones by cyclization of 2-aminothiophenols, 2-aminophenols, and 1,2-phenylenediamines with tetramethylthiuram disulfide (TMTD) in water has also been described .Molecular Structure Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Parameters like chemical potential (μ), global electrophilicity (ω), global hardness (η), and softness (s) offer complementary perspectives on its stability and reactivity .Chemical Reactions Analysis

Benzothiazole, 2-dimethylamino- undergoes a facile photoinduced trans-cis isomerization similar to the reaction of trans-stilbene . The synthesis of 2-arylbenzothiazole derivatives has been achieved through various synthetic pathways .Physical And Chemical Properties Analysis

The photophysics of trans-2-[4-(dimethylamino)styryl]benzothiazole (DMASBT) was investigated by electronic structure calculations and steady-state and time-resolved emission spectroscopy in a wide range of solvents, including temperature and pressure dependence .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Compounds

Benzothiazole, 2-dimethylamino-: derivatives have been extensively studied for their potential as anti-tubercular agents. Recent research has highlighted the synthesis of new benzothiazole-based compounds that exhibit significant in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds have been synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reactions, and have shown better inhibition potency compared to standard reference drugs .

Synthetic Pathways and Medicinal Chemistry

The 2-dimethylamino group on the benzothiazole ring is a critical site for chemical modifications, making it a versatile scaffold in pharmaceutical chemistry. The synthetic strategies for creating 2-arylbenzothiazoles, which include the 2-dimethylamino derivative, involve a range of approaches such as molecular hybridization techniques and microwave irradiation. These methods facilitate the development of potent biologically active drugs .

Biological Activity and Drug Development

The benzothiazole nucleus, particularly with a 2-dimethylamino substituent, is associated with a wide array of biological activities. It has been found in compounds with antibacterial, antifungal, antioxidant, and antimicrobial properties. This makes it a valuable entity in the search for new therapeutic agents, with the potential to lead to the development of novel drugs .

Antibacterial and Antifungal Applications

A series of 2-dimethylamino benzothiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown effectiveness against various bacterial strains, including drug-resistant isolates, and the yeast Candida albicans. This highlights the potential of benzothiazole derivatives in combating resistant strains of bacteria and fungi .

Wirkmechanismus

Target of Action

Benzothiazole, 2-dimethylamino- has been found to interact with several targets. One of the primary targets is the DprE1 enzyme, which plays a crucial role in the survival of Mycobacterium tuberculosis . Another significant target is the BCL-2 family of enzymes, which are key regulators of the mitochondrial apoptotic pathway . These enzymes play a critical role in apoptosis, a physiological process of programmed cell death essential for normal tissue development and homeostasis .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, benzothiazole derivatives have shown inhibitory activity against M. tuberculosis, suggesting that they may interfere with the function of the DprE1 enzyme . Similarly, benzothiazole derivatives have been found to inhibit BCL-2 enzymes, disrupting the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family . This disruption can lead to dysregulated apoptosis in the affected cells .

Biochemical Pathways

The action of Benzothiazole, 2-dimethylamino- affects several biochemical pathways. In the context of tuberculosis, it impacts the survival pathway of M. tuberculosis by inhibiting the DprE1 enzyme . In cancer pathogenesis, it influences the apoptotic pathway by inhibiting the BCL-2 family of enzymes . This inhibition can lead to the release of cytochrome c from mitochondria, triggering a cascade of events known as the intrinsic apoptosis pathway .

Result of Action

The molecular and cellular effects of Benzothiazole, 2-dimethylamino- action are primarily seen in its inhibitory activity. In tuberculosis, it inhibits the DprE1 enzyme, leading to better inhibition potency against M. tuberculosis . In cancer, it disrupts the balance of the BCL-2 family of enzymes, leading to dysregulated apoptosis and potentially inhibiting the continuous proliferation of cancer cells .

Safety and Hazards

Zukünftige Richtungen

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Eigenschaften

IUPAC Name |

N,N-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHDPQKLSOXBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193728 | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzothiazole, 2-dimethylamino- | |

CAS RN |

4074-74-2 | |

| Record name | N,N-Dimethyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)